molecular formula C22H31FO5 B15289564 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione CAS No. 387-59-7

6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione

Cat. No.: B15289564
CAS No.: 387-59-7
M. Wt: 394.5 g/mol
InChI Key: JXOONFORBFAKIN-AFYJWTTESA-N
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Description

6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by the presence of fluorine at the 6alpha position and a methyl group at the 16alpha position, which enhances its potency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 6alpha position.

    Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.

    Methylation: Addition of a methyl group at the 16alpha position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.

    Dexamethasone: A potent synthetic corticosteroid used in various inflammatory conditions.

    Fluocinolone Acetonide: A fluorinated corticosteroid used in dermatology.

Uniqueness

6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the fluorine atom at the 6alpha position and the methyl group at the 16alpha position. These modifications enhance its potency, stability, and selectivity compared to other corticosteroids.

Properties

CAS No.

387-59-7

Molecular Formula

C22H31FO5

Molecular Weight

394.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h7,11,13-14,16-17,19,24,26,28H,4-6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1

InChI Key

JXOONFORBFAKIN-AFYJWTTESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F

Origin of Product

United States

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